molecular formula C27H25N3O5S2 B12035922 N-(1,3-benzodioxol-5-yl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

N-(1,3-benzodioxol-5-yl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B12035922
M. Wt: 535.6 g/mol
InChI Key: SFPCIIOFYBLGDN-UHFFFAOYSA-N
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Description

“N-(1,3-benzodioxol-5-yl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide” is a complex organic compound that features a benzodioxole ring, an ethoxyphenyl group, and a benzothienopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1,3-benzodioxol-5-yl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide” typically involves multi-step organic synthesis. Key steps may include:

  • Formation of the benzodioxole ring through cyclization reactions.
  • Introduction of the ethoxyphenyl group via electrophilic aromatic substitution.
  • Construction of the benzothienopyrimidine core through condensation reactions.
  • Coupling of the sulfanylacetamide moiety using thiol-ene click chemistry.

Industrial Production Methods

Industrial production may involve optimizing the reaction conditions for large-scale synthesis, including:

  • Use of high-yield catalysts.
  • Optimization of temperature and pressure conditions.
  • Implementation of continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.

    Reduction: Reduction of the oxo group to a hydroxyl group.

    Substitution: Electrophilic or nucleophilic substitution on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science: Potential use in the development of organic semiconductors.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural complexity.

    Receptor Binding: May interact with biological receptors, influencing signal transduction pathways.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals.

    Therapeutic Agents: Possible applications in treating diseases due to its bioactive properties.

Industry

    Polymer Synthesis: Use in the synthesis of advanced polymers with unique properties.

    Chemical Sensors: Potential application in the development of chemical sensors.

Mechanism of Action

The compound’s mechanism of action may involve:

    Molecular Targets: Binding to specific proteins or enzymes, altering their activity.

    Pathways Involved: Modulation of signal transduction pathways, influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzodioxol-5-yl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
  • N-(1,3-benzodioxol-5-yl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Uniqueness

  • Structural Features : The presence of the ethoxyphenyl group and the specific arrangement of functional groups.
  • Reactivity : Unique reactivity patterns due to the combination of aromatic and heterocyclic rings.

This structure provides a comprehensive overview of the compound. For precise details, consulting scientific literature and experimental data is recommended.

Properties

Molecular Formula

C27H25N3O5S2

Molecular Weight

535.6 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[3-(4-ethoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C27H25N3O5S2/c1-2-33-18-10-8-17(9-11-18)30-26(32)24-19-5-3-4-6-22(19)37-25(24)29-27(30)36-14-23(31)28-16-7-12-20-21(13-16)35-15-34-20/h7-13H,2-6,14-15H2,1H3,(H,28,31)

InChI Key

SFPCIIOFYBLGDN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)NC4=CC5=C(C=C4)OCO5)SC6=C3CCCC6

Origin of Product

United States

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